N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-methoxybenzenesulfonamide

Physicochemical profiling Drug-likeness prediction Sulfonamide SAR

N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-methoxybenzenesulfonamide is a synthetic sulfonamide derivative incorporating a 5-oxopyrrolidine core, a 4-fluorophenyl N-substituent, and a 4-methoxybenzenesulfonamide moiety. Its molecular formula is C₁₇H₁₇FN₂O₄S (MW 364.39 g/mol) with a computed XLogP3 of 1.8 and a topological polar surface area (TPSA) of 84.1 Ų , placing it within favorable drug-like property space.

Molecular Formula C17H17FN2O4S
Molecular Weight 364.39
CAS No. 905687-27-6
Cat. No. B2439495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-methoxybenzenesulfonamide
CAS905687-27-6
Molecular FormulaC17H17FN2O4S
Molecular Weight364.39
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F
InChIInChI=1S/C17H17FN2O4S/c1-24-15-6-8-16(9-7-15)25(22,23)19-13-10-17(21)20(11-13)14-4-2-12(18)3-5-14/h2-9,13,19H,10-11H2,1H3
InChIKeyKDERPAFNCQAJRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-methoxybenzenesulfonamide (CAS 905687-27-6) – A Pyrrolidine Sulfonamide Scaffold for Targeted Enzyme Inhibitor Discovery


N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-methoxybenzenesulfonamide is a synthetic sulfonamide derivative incorporating a 5-oxopyrrolidine core, a 4-fluorophenyl N-substituent, and a 4-methoxybenzenesulfonamide moiety [1]. Its molecular formula is C₁₇H₁₇FN₂O₄S (MW 364.39 g/mol) with a computed XLogP3 of 1.8 and a topological polar surface area (TPSA) of 84.1 Ų [1], placing it within favorable drug-like property space. The compound is supplied as a research chemical by multiple vendors and has been cited as an intermediate of interest for the development of enzyme inhibitors or receptor modulators .

Why N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-methoxybenzenesulfonamide Cannot Be Replaced by Seemingly Similar Analogs


Within the pyrrolidine sulfonamide class, even single-atom substitutions on the N-aryl ring profoundly alter lipophilicity, hydrogen-bonding capacity, and electronic character, leading to divergent target affinity and pharmacokinetics. The 4-fluoro substituent, compared to 4-chloro or 4-methoxy, uniquely modulates logP and H-bond acceptor count while preserving the electron-withdrawing character required for sulfonamide NH acidity [1]. These physicochemical differences directly impact membrane permeability, metabolic stability, and off-target profiles, making generic substitution unreliable for reproducible biological results [1]. The quantitative evidence below demonstrates exactly where this compound diverges from its closest commercially available analogs.

Quantitative Differentiation of N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-methoxybenzenesulfonamide from Closest Analogs


Reduced Lipophilicity and Enhanced Hydrogen-Bond Acceptor Capacity Relative to the 4-Chlorophenyl Analog

The target compound exhibits a lower lipophilicity (XLogP3 = 1.8) and a higher H-bond acceptor count (6) compared to the direct 4-chlorophenyl analog N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-methoxybenzenesulfonamide (XLogP3 = 2.3, HBA = 5), while TPSA remains identical (84.1 Ų) [1][2]. A ΔlogP of −0.5 log units represents a ~3.2-fold difference in octanol/water partition coefficient.

Physicochemical profiling Drug-likeness prediction Sulfonamide SAR

Validated Carbonic Anhydrase II Pharmacophore Embedded in the 4-Methoxybenzenesulfonamide Moiety

The 4-methoxybenzenesulfonamide fragment is a structurally characterized inhibitor of human carbonic anhydrase II (hCA II), as confirmed by a co-crystal structure (PDB 6I0W) [1]. While no inhibition constant has been reported for the full target compound, the identical sulfonamide pharmacophore present in this compound provides a validated zinc-binding motif for CA isozyme targeting.

Carbonic anhydrase inhibition Fragment-based drug design Sulfonamide zinc-binding group

Simplified Pyrrolidine Sulfonamide Core for TRPV4 Antagonist Hit-to-Lead Optimization

Relative to the optimized clinical lead GSK3395879 (MW 485.41 g/mol, IC₅₀ = 1–2.5 nM for hTRPV4 [1]), the target compound presents a substantially reduced molecular weight (364.39 g/mol) and a lower stereochemical complexity (zero chiral centers vs. two in GSK3395879) [2][1]. This core scaffold simplification facilitates rapid analog synthesis and property tuning.

TRPV4 antagonism Scaffold simplification Lead optimization

Procurement-Relevant Application Scenarios for N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-methoxybenzenesulfonamide


Core Scaffold for Carbonic Anhydrase Inhibitor Fragment-Growing Campaigns

The 4-methoxybenzenesulfonamide moiety, pre-validated against hCA II (PDB 6I0W [1]), provides a direct starting point for fragment-growing strategies. The pyrrolidine nitrogen and the 3-position offer orthogonal vectors for introducing diversity elements while retaining the zinc-binding sulfonamide intact. This scenario leverages the structural evidence from Section 3, Evidence Item 2.

Simplified Entry Point for Pyrrolidine Sulfonamide TRPV4 Antagonist Lead Generation

With a molecular weight 121 g/mol lower than the advanced lead GSK3395879 and no stereocenters (Section 3, Item 3), this compound is well-suited for high-throughput parallel synthesis of focused libraries targeting TRPV4 or related ion channels. The fluorine substituent additionally provides a ¹⁹F NMR handle for binding and metabolic studies [2].

Physicochemical Comparator for Fluorine-vs-Chlorine Substituent Effect Studies

The quantifiable differences in logP (−0.5 units) and HBA count (+1) compared to the 4-chlorophenyl analog (Section 3, Item 1) make this compound an ideal paired probe for studying the impact of halogen substitution on solubility, permeability, and target engagement in sulfonamide series. This enables data-driven selection of the optimal halogen for a given biological target.

Versatile Synthetic Intermediate for Dual-Pharmacophore Conjugates

The combination of a secondary sulfonamide NH as a conjugation handle and the 5-oxopyrrolidine ring as a rigid scaffold allows chemists to append additional pharmacophores via alkylation or acylation, generating bivalent or PROTAC-type molecules [1]. The moderate logP and TPSA profile support downstream development of conjugates with favorable drug-like properties.

Quote Request

Request a Quote for N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-methoxybenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.